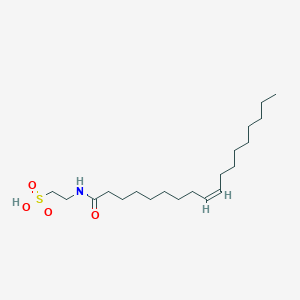

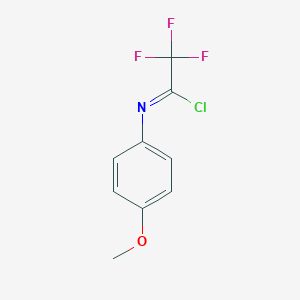

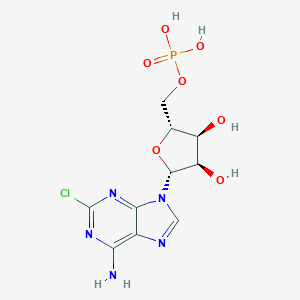

![molecular formula C19H19NO4 B024308 (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone CAS No. 143589-97-3](/img/structure/B24308.png)

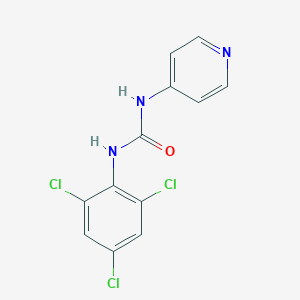

(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxazolidinones are a class of compounds with diverse applications, particularly in medicinal chemistry. They are known for their unique structures and properties, making them subjects of extensive research.

Synthesis Analysis

Oxazolidinones, including variants like the one , can be synthesized through reactions involving specific precursors and conditions. For instance, the formation of bis(2-oxazolidinone) derivatives can be achieved through reactions of certain epoxides or ketones with carbon dioxide in the presence of diamines (Saitǒ et al., 1986). The synthesis often involves multiple steps, including cyclization and derivatization processes.

Molecular Structure Analysis

The molecular structure of oxazolidinones is characterized by a five-membered ring containing oxygen and nitrogen atoms. This structure is responsible for their unique chemical and physical properties. Structural studies and density functional theory (DFT) have been used to analyze the molecular geometries of related compounds (Şahin et al., 2011).

Chemical Reactions and Properties

Oxazolidinones participate in a variety of chemical reactions, often serving as key intermediates in the synthesis of other compounds. They can undergo reactions such as conjugate addition, electrophilic substitution, and ring-opening reactions (Bensa et al., 2008). Their reactivity is influenced by their structural features, such as the presence of substituents on the oxazolidinone ring.

Applications De Recherche Scientifique

-

Anti-Inflammatory and Anti-Oxidant Activities :

- Method of Application : These compounds were synthesized through microwave-assisted Schiff base formation and tested using carrageenan induced rat paw edema test and DPPH free radical scavenging assay .

- Results or Outcomes : Some of the synthesized compounds significantly lowered the volume of rat paw edema, indicating potent anti-inflammatory activity . In the anti-oxidant assay, one compound exhibited an IC50 value of 7.2 ± 2.7 μg/mL, comparable with that of the reference ascorbic acid .

-

Synthesis of Heterocyclic Compounds :

- Application : Compounds related to “(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone” have been used in the synthesis of new heterocyclic compounds with promising biological activities .

- Method of Application : These compounds were synthesized through microwave-assisted Schiff base formation by reacting 2-(4-methoxyphenyl)acetohydrazide and 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione with various substituted aldehydes .

- Results or Outcomes : The synthesized compounds were screened for their in vivo anti-inflammatory and in vitro anti-oxidant activities. Some of the synthesized compounds significantly lowered the volume of rat paw edema, indicating potent anti-inflammatory activity .

-

Use of Protecting Groups in Organic Synthesis :

- Application : Protecting groups are used in organic synthesis to temporarily mask a functional group from reacting. This allows chemists to perform reactions on other parts of the molecule without affecting the protected group .

- Method of Application : The exact method of application would depend on the specific synthesis procedure being followed. Typically, a protecting group is added to the molecule under specific conditions, and then removed under different conditions once the desired reactions have been performed .

- Results or Outcomes : The use of protecting groups can greatly increase the efficiency and selectivity of organic synthesis reactions .

Safety And Hazards

Propriétés

IUPAC Name |

(4S)-4-benzyl-3-[2-(4-methoxyphenyl)acetyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-23-17-9-7-15(8-10-17)12-18(21)20-16(13-24-19(20)22)11-14-5-3-2-4-6-14/h2-10,16H,11-13H2,1H3/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQSEGYIJAOXAW-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CC(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

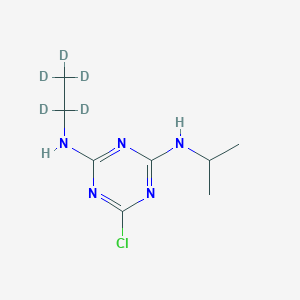

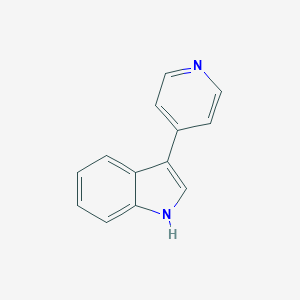

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)